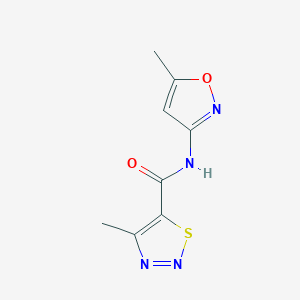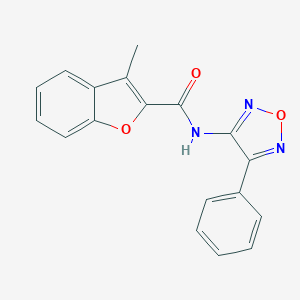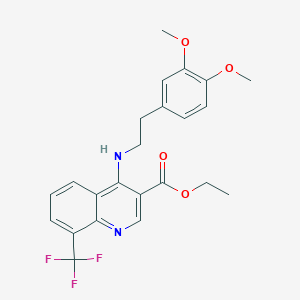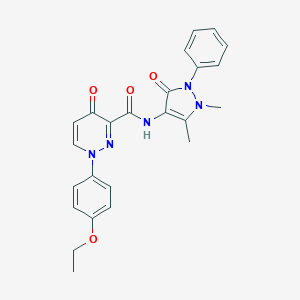![molecular formula C19H23N3O6S2 B253782 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the benzenesulfonamide core:
Introduction of the isothiazolidinyl group: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the pyridinyl ethyl group: This step may involve nucleophilic substitution reactions.
Industrial production methods would likely optimize these steps for scalability, focusing on reaction conditions that maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide or isothiazolidinyl groups, leading to different derivatives.
Substitution: The methoxy and pyridinyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are of interest in drug discovery and development.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the biological context and the specific targets of the compound.
Comparison with Similar Compounds
Similar compounds to 2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[2-(pyridin-4-yl)ethyl]benzenesulfonamide include other benzenesulfonamides and isothiazolidinyl derivatives. These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
List of similar compounds
- Benzenesulfonamide derivatives
- Isothiazolidinyl derivatives
- Pyridinyl-substituted sulfonamides
Properties
Molecular Formula |
C19H23N3O6S2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
2-methoxy-N-methyl-5-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H23N3O6S2/c1-14-13-29(24,25)22(19(14)23)16-4-5-17(28-3)18(12-16)30(26,27)21(2)11-8-15-6-9-20-10-7-15/h4-7,9-10,12,14H,8,11,13H2,1-3H3 |
InChI Key |
PNFLCXVKWPUFLH-UHFFFAOYSA-N |
SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N(C)CCC3=CC=NC=C3 |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N(C)CCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253699.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253700.png)
![Ethyl 4,5-dimethyl-2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B253701.png)


![3-methyl-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide](/img/structure/B253705.png)
![2-N-(4-chlorophenyl)-3-N-(3,4-dimethylphenyl)-6-methyl-7-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazine-2,3-dicarboxamide](/img/structure/B253710.png)


![8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile](/img/structure/B253714.png)
![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B253716.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B253721.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)

